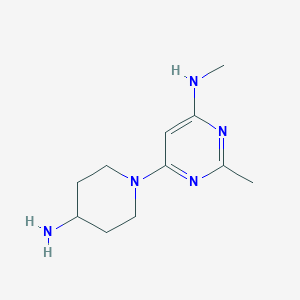

6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Übersicht

Beschreibung

Synthesis Analysis

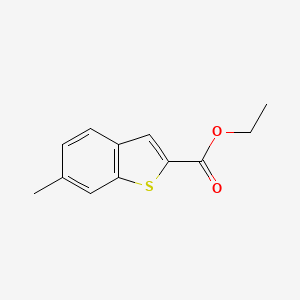

Piperidine derivatives, such as “6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine”, are synthesized through various intra- and intermolecular reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of piperidine, a key component of “6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine”, consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Piperidine is widely used to convert ketones to enamines .

Physical And Chemical Properties Analysis

Piperidine, a component of “6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine”, is a colorless liquid with an odor described as objectionable, typical of amines . It has a density of 0.862 g/mL, a melting point of -7 °C, and a boiling point of 106 °C .

Wissenschaftliche Forschungsanwendungen

Drug Synthesis and Design

Piperidine derivatives are pivotal in the design and synthesis of drugs. They serve as key building blocks in the construction of a wide range of pharmaceuticals. The unique structure of 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine makes it a valuable precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier .

Pharmacological Research

In pharmacology, this compound’s derivatives have been explored for their potential as modulators of central nervous system activity. They are investigated for their efficacy in treating conditions such as depression, anxiety, and schizophrenia. The aminopiperidine moiety is often associated with binding affinity to various neurotransmitter receptors .

Chemical Biology

Chemical biologists utilize this compound in the study of biological systems. It can act as a molecular probe to understand protein-ligand interactions, enzyme mechanisms, and signal transduction pathways. Its structural versatility allows for the creation of fluorescent tags or affinity labels for biomolecule tracking .

Material Science

In material science, piperidine derivatives are used to modify the properties of materials. 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine can be incorporated into polymers to enhance their flexibility, durability, and chemical resistance. It also finds applications in the development of organic semiconductors due to its electron-donating properties .

Catalysis

This compound is utilized in catalytic processes to facilitate chemical reactions. It can act as a ligand in transition metal complexes that catalyze important transformations in organic synthesis, such as hydrogenation, cyclization, and amination reactions. Its role in multicomponent reactions is particularly noteworthy for creating complex molecules efficiently .

Agrochemical Research

In the agrochemical industry, piperidine derivatives are components of pesticides and herbicides. They contribute to the development of new formulations that are more effective and environmentally friendly. The compound’s derivatives may affect the nervous system of pests, leading to novel modes of action against crop diseases and infestations .

Analytical Chemistry

Analytical chemists employ 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine in the development of new analytical methods. It can be used as a standard or reagent in chromatography and mass spectrometry to identify and quantify biological molecules, offering high sensitivity and specificity .

Biopharma Production

In biopharmaceutical manufacturing, this compound’s derivatives are investigated for their role in the production of therapeutic proteins and peptides. They may be used to improve the stability and solubility of biologically active compounds during synthesis and storage .

Safety And Hazards

While specific safety and hazard information for “6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine” was not found, it’s important to handle all chemical compounds with care and follow safety guidelines. For example, piperidine is labeled with the signal word “Danger” and has hazard statements H225, H311, H314, H331 .

Eigenschaften

IUPAC Name |

6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-8-14-10(13-2)7-11(15-8)16-5-3-9(12)4-6-16/h7,9H,3-6,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWPRVQEWHYLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

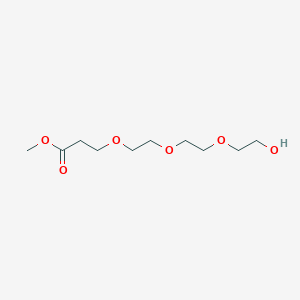

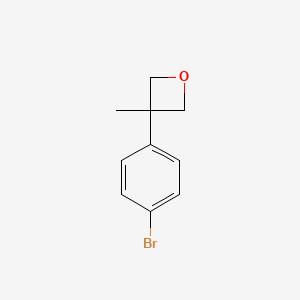

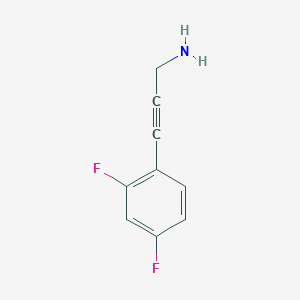

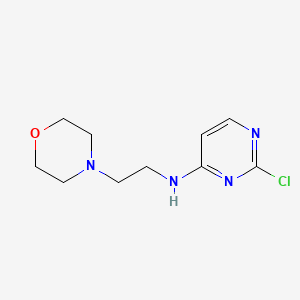

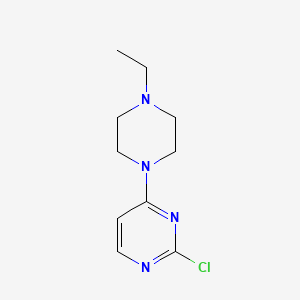

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1488315.png)

![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)

![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)